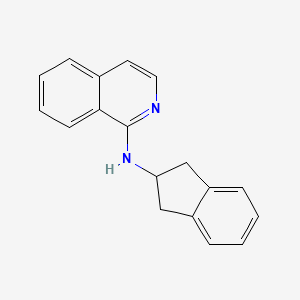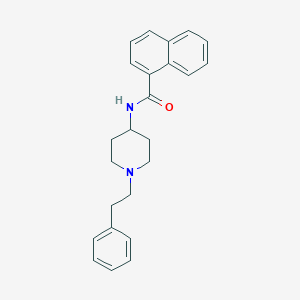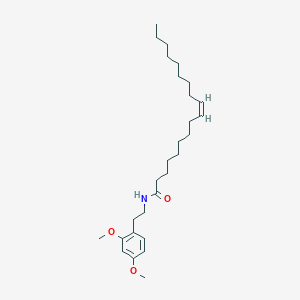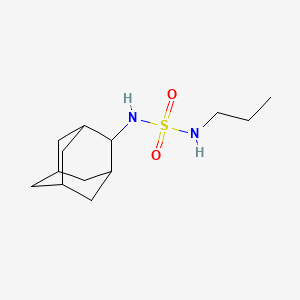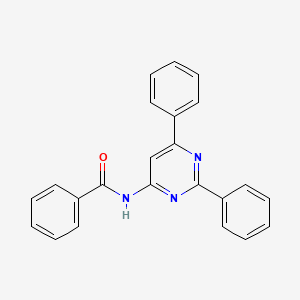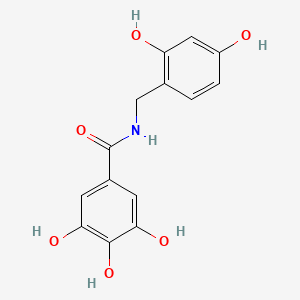
N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide: is a synthetic organic compound that belongs to the class of benzamide derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide typically involves the reaction of 2,4-dihydroxybenzylamine with 3,4,5-trihydroxybenzoic acid. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the yield and purity of the compound .
化学反応の分析
Types of Reactions
N-(2,4-dihydroxybenzyl)-3,4,5-trihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxybenzyl derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxybenzyl derivatives.
Substitution: Ether or ester derivatives.
科学的研究の応用
N-(2,4-ジヒドロキシベンジル)-3,4,5-トリヒドロキシベンズアミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗酸化作用と抗炎症作用の可能性について研究されています。
医学: 抗がん作用や抗菌作用を含む、潜在的な治療効果の可能性について研究されています。
作用機序
N-(2,4-ジヒドロキシベンジル)-3,4,5-トリヒドロキシベンズアミドの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。
抗酸化活性: ヒドロキシル基はフリーラジカルを捕捉し、酸化ストレスを軽減することができます。
酵素阻害: 化合物は、メラニン合成に関与するチロシナーゼなどの特定の酵素を阻害することができます。
シグナル伝達: 炎症や細胞増殖に関連するシグナル伝達経路を調節する可能性があります.
類似化合物との比較
類似化合物
- N-(2,4-ジヒドロキシベンジル)-2,4-ジメトキシベンズアミド
- 3-(2,4-ジヒドロキシベンジル)-5,7-ジヒドロキシ-6-メチルクロマン-4-オン
- 2,4-ジヒドロキシ安息香酸誘導体
独自性
N-(2,4-ジヒドロキシベンジル)-3,4,5-トリヒドロキシベンズアミドは、独特の化学反応性と生物活性をもたらすヒドロキシル基の特定の配置によって独特です。 この化合物は、さまざまな化学反応を起こす能力と潜在的な治療用途を持つため、研究開発のための貴重な分子です .
特性
分子式 |
C14H13NO6 |
|---|---|
分子量 |
291.26 g/mol |
IUPAC名 |
N-[(2,4-dihydroxyphenyl)methyl]-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C14H13NO6/c16-9-2-1-7(10(17)5-9)6-15-14(21)8-3-11(18)13(20)12(19)4-8/h1-5,16-20H,6H2,(H,15,21) |
InChIキー |
NWUBAFGVRZLIOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)CNC(=O)C2=CC(=C(C(=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


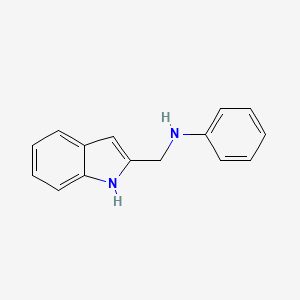
![(11S,14S,17R,20S,23R)-20-Benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide](/img/structure/B10850645.png)
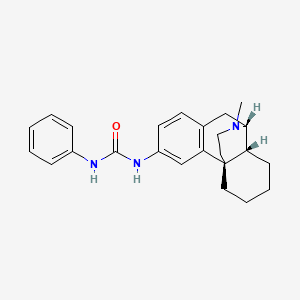
![N-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]ethanamine](/img/structure/B10850657.png)
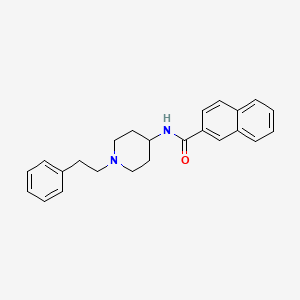
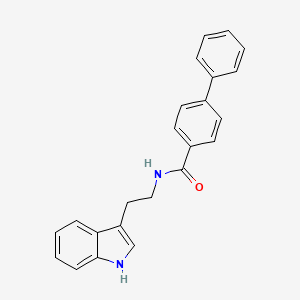

![7-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(methylsulfanylmethyl)pyrrolidin-2-yl]-3,7a-dihydropyrrolo[3,2-d]pyrimidin-1-ium-4-one](/img/structure/B10850682.png)
